molecular formula C19H29N3O3 B5623847 methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate

methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate

Cat. No.: B5623847
M. Wt: 347.5 g/mol
InChI Key: IZTNQYRULPGEOG-QZTJIDSGSA-N
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Description

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the ester group, forming the corresponding alcohol.

    Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine or piperidine derivatives.

Scientific Research Applications

Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with receptors or enzymes, potentially inhibiting or activating their functions. The hydroxy group and ester moiety may also play roles in binding to active sites or facilitating molecular recognition.

Comparison with Similar Compounds

  • Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate
  • Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate
  • Methyl 4-[[(3R,4R)-3-hydroxy-4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate

Uniqueness: The unique combination of the piperidine and piperazine rings, along with the hydroxy group and ester moiety, gives this compound distinct chemical properties

Properties

IUPAC Name

methyl 4-[[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-20-9-11-22(12-10-20)17-7-8-21(14-18(17)23)13-15-3-5-16(6-4-15)19(24)25-2/h3-6,17-18,23H,7-14H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTNQYRULPGEOG-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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